2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE
Overview
Description
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzimidazole core with a trimethoxybenzoyl group and a sulfanyl group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Trimethoxybenzoyl Group: This step involves the acylation of the benzimidazole core using 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Sulfanyl Group: The final step involves the nucleophilic substitution of the benzimidazole derivative with 4-methylphenylmethylsulfanyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl benzimidazole derivatives.
Scientific Research Applications
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The benzimidazole core can interact with DNA or proteins, potentially inhibiting their function. The trimethoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}BENZOIC ACID: This compound shares the sulfanyl group and the methylphenyl moiety but lacks the benzimidazole core and the trimethoxybenzoyl group.
2-(4-METHYLSULFONYLPHENYL)INDOLE DERIVATIVES: These compounds have a similar sulfanyl group but are based on an indole core instead of a benzimidazole core.
Uniqueness
The uniqueness of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE lies in its combination of a benzimidazole core with a trimethoxybenzoyl group and a sulfanyl group. This unique structure provides a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]benzimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-16-9-11-17(12-10-16)15-32-25-26-19-7-5-6-8-20(19)27(25)24(28)18-13-21(29-2)23(31-4)22(14-18)30-3/h5-14H,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVKDMCFFLISCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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